Acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CN, Array, C2H3N | |
| Record name | ACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACETONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | acetonitrile | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Acetonitrile | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66016-35-1, 26809-02-9 | |
| Record name | Acetonitrile, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Polyacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7020009 | |
| Record name | Acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetonitrile appears as a colorless limpid liquid with an aromatic odor. Flash point 42 °F. Density 0.783 g / cm3. Toxic by skin absorption. Less dense than water. Vapors are denser than air., Liquid, Colorless liquid with an aromatic odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |
| Record name | ACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acetonitrile | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/159 | |
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| Record name | ACETONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ACETONITRILE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/569 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
178.9 °F at 760 mmHg (NTP, 1992), 81.6 °C at 760 mm Hg, Burns with luminous flame; dielectric constant: 38.8 at 20 °C; constant boiling mixture with water contains 16% H2O and bp: 76 °C, 82 °C, 179 °F | |
| Record name | ACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETONITRILE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/569 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
42 °F (NTP, 1992), 12.8 °C, 42 °F (6 °C) (Open Cup), 2 °C c.c., 42 °F (open cup), (oc) 42 °F | |
| Record name | ACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETONITRILE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/569 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), In water, >800 g/L at 25 °C, In water, infinite solubility at 25 °C, Miscible with methanol, methyl acetate, ethyl acetate, ether, acetamide solutions, chloroform, carbon tetrachloride, ethylene chloride, and with many unsaturated hydrocarbons; immiscible with many saturated hydrocarbons (petroleum fractions)., Soluble in alcohol, For more Solubility (Complete) data for ACETONITRILE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 1390 (very good), Miscible | |
| Record name | ACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.787 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.78745 at 15 °C/4 °C, Percent in saturated air: 9.6; Density of saturated air: 1.04 (Air = 1), Saturated liquid density: 48.730 lb/cu ft; liquid heat capacity: 0.540 Btu/lb-F; saturated vapor pressure: 1.383 lb/sq in; saturated vapor density: 0.00998 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.8, 0.787, 0.78 | |
| Record name | ACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETONITRILE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/569 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.42 (Air = 1), Relative vapor density (air = 1): 1.4, 1.42 | |
| Record name | ACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETONITRILE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/569 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
73 mmHg at 68 °F (NTP, 1992), 88.8 [mmHg], 88.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9.9, 73 mmHg | |
| Record name | ACETONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETONITRILE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/569 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetonitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
The principal organic impurity in commercial acetonitrile is propionitrile; small amounts of allyl alcohol may be present., Maximum limits of impurities: residue after evaporation 0.0005%, acidity (as acetic acid) 0.03%, alkalinity (as ammonia) 0.001%, water 0.05%. /'Photrex' Reagent, for spectrophotometry/ | |
| Record name | ACETONITRILE | |
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Color/Form |
Colorless, limpid liquid | |
CAS No. |
75-05-8 | |
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Melting Point |
-49 °F (NTP, 1992), -44 °C, -46 °C, -49 °F | |
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Scientific Research Applications
Chemical and Pharmaceutical Applications
Solvent in Synthesis and Extraction
Acetonitrile is primarily utilized as a solvent in the synthesis of pharmaceuticals and agrochemicals. Its ability to dissolve a wide range of polar compounds makes it ideal for various chemical reactions, including:
- Synthesis of Nitrogen-Containing Compounds : this compound serves as a nitrogen source during the synthesis of amines, amides, and other nitrogenous compounds .
- Extractive Distillation : It is employed in the purification of organic compounds through extractive distillation due to its miscibility with water and other solvents .
Chromatography
This compound is extensively used as a mobile phase in chromatographic techniques, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its properties allow for effective separation and analysis of complex mixtures .
Industrial Applications
Manufacturing Processes
In addition to its role in laboratories, this compound is crucial in various industrial processes:
- Production of Pesticides : It is involved in the synthesis of certain pesticides, enhancing agricultural productivity .
- Plastic and Fiber Production : this compound is used in the spinning of fibers and the casting and molding of plastics .
Cleaning Agent
Due to its solvent properties, this compound is utilized as a cleaning agent in industrial settings, effectively removing oils and greases from equipment surfaces .
Analytical Chemistry
This compound plays a significant role in analytical chemistry methods:
- Spectroscopy : It is commonly used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) .
- Titration : this compound can accurately measure concentrations of acids or bases due to its low toxicity and high solubility for various compounds .
Case Study 1: Pharmaceutical Applications
A study highlighted the use of this compound in the synthesis of insulin. The compound's properties facilitated the effective purification processes required for pharmaceutical production. Its low toxicity profile also made it suitable for handling within laboratory environments .
Case Study 2: Environmental Impact Assessment
Research conducted by the EPA assessed the environmental impact of this compound emissions from industrial sources. The study emphasized its presence in air due to automobile exhaust but noted that its low toxicity levels mitigate severe environmental concerns compared to other solvents .
Mechanism of Action
Acetonitrile exerts its effects primarily through its role as a solvent and reactant in various chemical reactions. It is readily absorbed through the gastrointestinal tract, skin, and lungs, and is distributed uniformly throughout the body. In vivo, this compound is metabolized to formaldehyde cyanohydrin, which is then broken down to yield cyanide and formaldehyde. Cyanide is further converted to thiocyanate, which is excreted in the urine .
Comparison with Similar Compounds
Polarity and Physical Properties
Acetonitrile’s polarity distinguishes it from nonpolar compounds of similar molecular weight. For example:
- Propane (C₃H₈): Nonpolar (dipole moment ≈ 0 D), with a lower boiling point (231 K) despite a higher molecular weight (44.1 g/mol) .
- Methanol (CH₃OH): Polar protic solvent with a higher boiling point (337.7 K) due to hydrogen bonding, but less suitable for reactions requiring aprotic conditions .
Key Insight: this compound’s dipole-dipole interactions explain its higher boiling point compared to propane, while its aprotic nature makes it preferable over methanol in reactions sensitive to proton donors .
Antioxidant Activity in Different Solvents
Studies on acylserotonins and tocopherols reveal solvent-dependent antioxidant behavior:
Table 1. Antioxidant Activity (Pseudo-First-Order Rate Constants)
| Compound | Hexane (k, s⁻¹) | This compound (k, s⁻¹) |
|---|---|---|
| iso-C21 Acylserotonin | 0.45 | 0.12 |
| n-C22 Acylserotonin | 0.30 | 0.10 |
| δ-Tocopherol | 0.35 | 0.11 |
Extraction Efficiency in Analytical Chemistry
This compound and methanol are common in extraction, but their efficiencies differ:
- This compound : Preferred in multi-residue analysis due to higher lipid removal efficiency .
- Methanol: Less effective for nonpolar analytes but better for polar compounds .
Regulatory Note: The European Food Safety Authority (EFSA) cautions that solvent polarity alone cannot predict extraction efficiency, emphasizing method validation .
Chromatographic Performance
In reversed-phase HPLC, this compound outperforms methanol in:
- Peak Resolution : Lower viscosity improves mass transfer, enhancing separation .
- Detection Limits: Higher UV transparency reduces baseline noise .
Example : Acetaldehyde detection achieves a single peak in 11 minutes using this compound/trifluoroacetic acid gradients .
Electrochemical Properties
Reduction potentials shift with solvent polarity:
- This compound: Lower reduction potentials compared to CH₂Cl₂ and benzonitrile due to strong solvation of ions .
- Electrolyte Compatibility : this compound supports high ionic conductivity (e.g., 1.0 M TEA-BF₄) in supercapacitors .
Table 2. Reduction Potential Trends
| Solvent | Relative Shift (vs. This compound) |
|---|---|
| CH₂Cl₂ | +0.15 V |
| Benzonitrile | +0.10 V |
| This compound | 0 V (reference) |
Thermodynamic Properties
This compound’s entropy (58.67 cal/deg·mole) exceeds theoretical predictions (58.01 cal/deg·mole), suggesting complex intermolecular interactions . Comparatively, propane’s lower entropy aligns with weaker dispersion forces .
Role in Chemical Reactions
- Hydride Transfer: this compound’s polarity stabilizes transition states in benzoheterocyclic hydride donors, affecting kinetic barriers .
- Photoluminescence : Quantum yields of molybdenum cluster polymers decrease in this compound compared to solid states, likely due to solvent quenching .
Biological Activity
Acetonitrile (CH₃CN), a colorless liquid with a faint sweet odor, is widely recognized for its applications as a solvent in organic synthesis and as an intermediate in various chemical processes. However, its biological activity has garnered significant attention in recent years, particularly regarding its cytotoxicity, potential therapeutic effects, and mechanisms of action. This article will explore the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
This compound is a polar aprotic solvent that can dissolve a wide range of organic compounds. Its biological effects are primarily attributed to its metabolic conversion to cyanide, which can inhibit cellular respiration by interfering with cytochrome c oxidase in mitochondria. This inhibition leads to cytotoxic effects, particularly at high concentrations. The metabolism of this compound to cyanide occurs slowly compared to other nitriles, contributing to delayed onset of toxicity symptoms .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits both cytotoxic and cytoprotective properties depending on the context and concentration used. For example:
- Cytotoxic Effects : In vitro experiments have shown that this compound can induce cell death in various human cell lines (e.g., HEK293 and SHSY5Y) when exposed to chemotherapeutic agents like doxorubicin and cisplatin. The presence of this compound exacerbated the cytotoxicity of these agents .
- Cytoprotective Effects : Conversely, extracts containing this compound have been reported to provide cytoprotection against chemotherapy-induced damage. A study demonstrated that a 70% this compound extract from Lens culinaris prevented cytotoxic damage induced by doxorubicin in osteoblasts after 24-72 hours of incubation, significantly improving cell survival rates compared to controls .
Case Study 1: Cytoprotection in Osteoblasts
A study focused on the protective effects of an this compound-water extract on murine osteoblasts exposed to doxorubicin revealed the following results:
| Incubation Time (h) | Survival Rate with Extract (%) | Survival Rate without Extract (%) |
|---|---|---|
| 24 | 112.43 | 78.91 |
| 48 | 117.44 | 90.00 |
| 72 | 53.60 | 0.00 |
These results indicate that the extract not only mitigated the cytotoxic effects of doxorubicin but also enhanced cell proliferation at certain concentrations .
Case Study 2: Immunotoxicology
In a chronic exposure study involving rats and mice, researchers noted significant alterations in hematological parameters indicative of immunotoxicity at higher concentrations of this compound (200-400 ppm). Specifically, decreases in red blood cell counts and immunoglobulin levels were observed, suggesting potential implications for immune function .
Toxicological Profile
The toxicological assessment of this compound has been extensive, with findings indicating that:
Preparation Methods
Reaction Mechanism and Thermodynamics
The synthesis of acetonitrile via acetic acid ammonolysis proceeds through a two-stage equilibrium reaction. In the first stage, acetic acid (CH₃COOH) reacts with ammonia (NH₃) to form acetamide (CH₃CONH₂), followed by dehydration to this compound. Thermodynamic calculations confirm the first stage is weakly exothermic (ΔHₐᵥ = -2.18 kJ/mol), while the dehydration step is endothermic (ΔHₐᵥ = 84.37 kJ/mol), requiring temperatures above 320°C for favorable equilibrium.
Catalytic Systems and Optimization
γ-Al₂O₃ promoted with phosphoric acid (2–6 wt%) and calcium hydroxide (2 wt%) enhances acetamide dehydration efficiency by increasing surface acid sites. At 350–450°C and a NH₃:CH₃COOH molar ratio of 1.5–6.0, yields exceed 85% with reduced coke formation. A two-reactor configuration separates acetamide synthesis (290–340°C, base-promoted γ-Al₂O₃) from dehydration (acid-promoted γ-Al₂O₃), minimizing byproducts like NH₄HCO₃ and extending catalyst lifespans.
Table 1: Catalytic Performance in Acetic Acid Ammonolysis
| Catalyst | Temperature (°C) | NH₃:CH₃COOH Ratio | Yield (%) | Byproducts |
|---|---|---|---|---|
| γ-Al₂O₃ + H₃PO₄ | 350–450 | 1.5–6.0 | 85–90 | NH₄HCO₃, H₂O |
| Ca(OH)₂-modified | 320–400 | 2.0–4.0 | 88–92 | Trace acetamide |
Ethanol Ammoxidation
Process Design and Catalysts
Ethanol ammoxidation utilizes Cs-V/TiO₂ catalysts to convert ethanol (C₂H₅OH), NH₃, and air into this compound at 300–400°C. The reaction network includes parallel pathways for this compound formation (C₂H₅OH + NH₃ + O₂ → CH₃CN + 3H₂O) and undesired oxidation to CO₂ and HCN. Aspen PLUS® simulations reveal optimal oxygen stoichiometry balances this compound selectivity (70–75%) with byproduct mitigation.
Byproduct Valorization
Integrated separation trains recover HCN for cyanide salt production and sequester CO₂ via NH₄HCO₃ synthesis, achieving a net-negative carbon footprint. At a pilot scale (10 kg/h this compound), the process achieves 99% purity with 65% mass efficiency.
Propylene Ammoxidation Byproduct Recovery
Industrial Context and Challenges
This compound is a secondary product in acrylonitrile (ACN) synthesis via propylene (C₃H₆) ammoxidation over Bi-Mo-Fe oxide catalysts. The reaction (C₃H₆ + NH₃ + 1.5O₂ → C₃H₃N + 3H₂O) produces 2–4% this compound alongside HCN, CO₂, and aldehydes. Crude this compound requires extractive distillation with trimethylbenzene to achieve >99.9% purity, but energy-intensive steps limit cost-effectiveness.
Catalytic Innovations
Vanadium-antimonate catalysts improve propylene conversion (85–90%) and this compound selectivity (5–8%) by enhancing allylic H-abstraction and N-insertion. However, competing propane ammoxidation routes face challenges in C–H activation, necessitating halogen promoters or mixed-metal oxides.
Advanced Acetic Acid Ammoniation with Atomization
Process Intensification
A patented method atomizes aqueous acetic acid, ammonium acetate, or acetamide (90–120°C) with steam/N₂ (0.1–1.5 MPa) and mixes it with preheated NH₃ (300–500°C) in a fixed-bed reactor. Using a Al₂O₃-based catalyst (e.g., aB_bC_cMo₁₀Oₓ), the reaction achieves 95% yield at 350–450°C and 5–25 kPa pressure. Atomization reduces coking by 40% compared to conventional vapor-phase methods.
Q & A
Q. How can acetonitrile be optimized in chromatographic methods using experimental design (DoE)?
Methodological Answer: A Quality by Design (QbD) approach with Design of Experiments (DoE) is widely used to optimize this compound's role in chromatographic separations. For example, full factorial designs ( ) or Box-Behnken designs ( ) evaluate interactions between variables such as:
- This compound percentage in the mobile phase (e.g., 40–60% v/v)
- Flow rate (e.g., 0.9–1.1 mL/min)
- Column temperature (e.g., 27–33°C)
- pH of the buffer (e.g., 2.8–3.6)
Statistical tools (e.g., partial least squares regression, ANOVA) analyze responses like retention time, peak asymmetry, and resolution. Central composite designs with center points help estimate experimental error (). For instance, this compound content and pH are critical factors affecting retention time and resolution in captopril analysis .
Q. What criteria determine this compound selection over other solvents in metabolomics?
Methodological Answer: this compound is compared with solvents like methanol, ethanol, and chloroform for metabolite extraction efficiency. While this compound excels in protein precipitation due to its low viscosity and UV transparency, methanol may outperform it in reproducibility for GC/MS-based metabolomics ( ). Key criteria include:
- Extraction efficiency : Assessed via multivariate tools (e.g., PLS analysis).
- Matrix compatibility : this compound minimizes co-precipitation of polar metabolites.
- Chromatographic performance : Its low UV absorbance (<200 nm) suits HPLC applications ().
Contradictory findings (e.g., methanol’s superiority in metabolomics) highlight the need for method-specific validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s solvent efficiency across studies?
Methodological Answer: Contradictions arise from variable interaction effects (e.g., pH, temperature) and matrix differences. To reconcile discrepancies:
- Multivariate analysis : Use PLS or ANOVA to isolate this compound’s contribution from confounding factors ().
- Robustness testing : Evaluate method resilience to slight this compound concentration changes (±2% v/v) or pH shifts (±0.1) ().
- Cross-validation : Compare results with independent methods (e.g., GC/MS vs. LC-MS) to identify systematic biases ().
For example, this compound’s superiority in extraction () vs. methanol’s reproducibility () may stem from differences in sonication time or solvent-to-sample ratios .
Q. What molecular mechanisms explain this compound’s solvation behavior in mixed solvents?
Methodological Answer: this compound’s solvation is governed by competing solvent-solvent and solvent-solute interactions. Key mechanisms include:
- Dispersive effects : Nonpolar interactions with aliphatic solvents.
- Specific interactions : Hydrogen bonding with protic solvents (e.g., water) or coordination with ions (e.g., K⁺ in KI solutions) ().
- Dielectric effects : High dielectric constant (~37) enhances ion dissolution in HPLC mobile phases ().
Computational studies (e.g., MP2/B3LYP calculations) reveal that this compound’s CN stretch frequency (ν₂) shifts predictably with solvent polarity, aiding in solvent selection for reaction optimization .
Q. Under what conditions does this compound-water phase separation occur, and how can it be exploited?
Methodological Answer: Contrary to traditional miscibility assumptions, phase separation occurs under specific conditions:
- Salt-out extraction : High salt concentrations (e.g., NaCl, K₂HPO₄) reduce this compound’s solubility ().
- Low-temperature extraction : Cooling below -20°C induces phase separation ().
- Solvent-induced phase change : Adding immiscible solvents (e.g., hexane) partitions this compound into a separate layer.
These methods are leveraged in sample preparation for LC-MS to concentrate analytes or remove interfering salts .
Q. How does this compound influence robustness in chromatographic method validation?
Methodological Answer: Robustness is assessed by perturbing this compound-related parameters:
- Mobile phase composition : ±2% this compound variation ().
- pH : ±0.1 adjustments ().
- Temperature : ±3°C deviations ().
A central composite design with triplicate center points evaluates these factors’ significance (). For example, this compound content and pH are critical for ethanol/acetonitrile resolution in radiopharmaceutical analysis, while flow rate has negligible impact .
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
